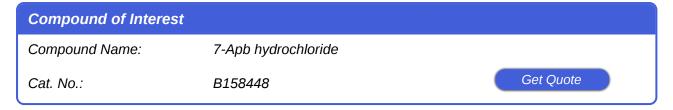


Application Notes and Protocols for 7-APB Hydrochloride Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-APB hydrochloride (7-(2-Aminopropyl)benzofuran hydrochloride) is a psychoactive substance of the benzofuran class and a positional isomer of the more commonly known 6-APB and 5-APB.[1][2] It acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[3] As a certified reference standard, **7-APB hydrochloride** is an essential tool for forensic laboratories, clinical toxicologists, and researchers studying the pharmacology and toxicology of novel psychoactive substances (NPS). Its primary applications include the qualitative identification and quantitative determination of 7-APB in biological samples and seized materials, ensuring the accuracy and reliability of analytical results.

This document provides detailed protocols for the preparation and use of **7-APB hydrochloride** reference standard in common analytical techniques, as well as an overview of its pharmacological mechanism of action.

Physicochemical Properties and Handling

Proper handling and storage of the **7-APB hydrochloride** reference standard are critical to maintain its integrity and ensure accurate experimental outcomes.

Chemical and Physical Data



Property	Value
Chemical Name	7-(2-Aminopropyl)benzofuran hydrochloride
Synonyms	α-methyl-7-benzofuranethanamine, monohydrochloride
CAS Number	286834-86-4
Molecular Formula	C11H13NO · HCl
Molecular Weight	211.7 g/mol
Purity	≥98%
Formulation	A crystalline solid

Solubility

Solvent	Solubility
Dimethylformamide (DMF)	20 mg/mL
Dimethyl sulfoxide (DMSO)	20 mg/mL
Ethanol	20 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2	1 mg/mL

To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.

Storage and Stability

The **7-APB hydrochloride** reference standard should be stored at -20°C. When stored under these conditions, the solid material is stable for at least two years.

Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.



Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific laboratory equipment and matrices.

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of 7-APB hydrochloride reference standard and dissolve it in 1 mL of methanol.
- Working Solutions: Prepare a series of working solutions by diluting the stock solution with the appropriate solvent (e.g., methanol, mobile phase) to the desired concentrations for calibration curves and quality control samples.

Quantification of 7-APB in Blood by LC-MS/MS

This protocol is adapted from a validated method for the analysis of 5-APB and 6-APB and is suitable for the quantification of 7-APB in blood samples.[3][4]

3.2.1. Sample Preparation (Protein Precipitation)

- To 100 μ L of whole blood, add 200 μ L of ice-cold acetonitrile containing the internal standard (e.g., 7-APB-d5).
- Vortex for 20 seconds.
- Centrifuge at 14,000 x g for 5 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.2.2. LC-MS/MS Parameters



Parameter	Recommended Conditions
LC Column	C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be determined by infusing a standard solution of 7-APB. A starting point would be to monitor the protonated molecule [M+H] ⁺ as the precursor ion and select two to three characteristic product ions. For positional isomers like 5-APB and 6-APB, the precursor ion is m/z 176.1.

Identification of 7-APB in Urine by GC-MS

This protocol is based on general methods for the analysis of amphetamine-type substances in urine and will require derivatization.

3.3.1. Sample Preparation (Solid-Phase Extraction and Derivatization)

- To 1 mL of urine, add an internal standard (e.g., 7-APB-d5) and a buffer to adjust the pH to approximately 6.
- Perform enzymatic hydrolysis if conjugated metabolites are of interest.
- Apply the sample to a conditioned mixed-mode cation exchange SPE cartridge.



- Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., methanol).
- Elute the analyte with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonia).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Derivatize the residue with a suitable agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA), by heating at 70°C for 30 minutes.
- Inject a portion of the derivatized sample into the GC-MS system.

3.3.2. GC-MS Parameters

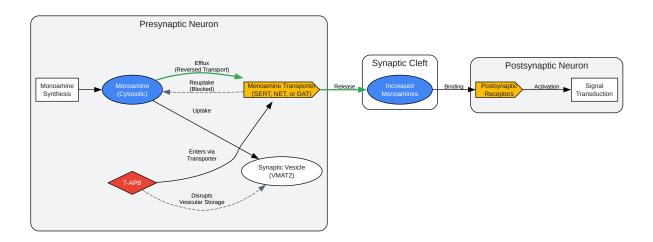
Parameter	Recommended Conditions
GC Column	DB-1 or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 μm)
Carrier Gas	Helium at a constant flow of 1 mL/min
Injector Temperature	250°C
Oven Program	Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-550 amu
Mass Spectra	The mass spectrum of the derivatized 7-APB will show characteristic fragment ions that can be used for identification. For underivatized APB isomers, a base peak at m/z 44 is common.

Mechanism of Action: Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)



7-APB acts as a monoamine releasing agent, which means it increases the extracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft. This is achieved by interacting with the respective monoamine transporters (SERT, NET, and DAT).

The diagram below illustrates the proposed mechanism of action for an SNDRA like 7-APB at a monoaminergic synapse.

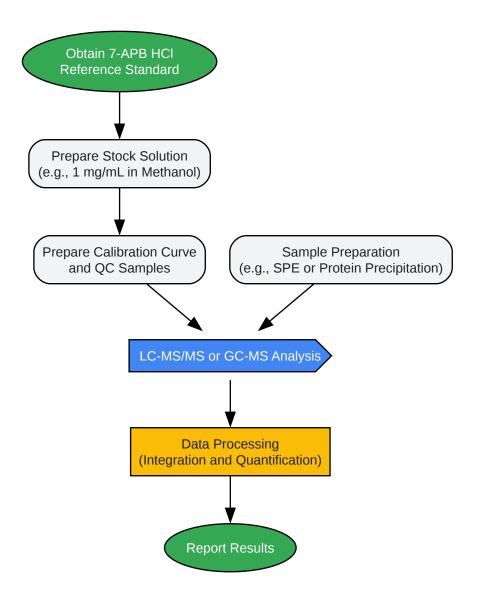


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Caption: Mechanism of action of 7-APB as an SNDRA at the synapse.

The experimental workflow for using the **7-APB hydrochloride** reference standard in a typical quantitative analysis is depicted below.





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Caption: Workflow for quantitative analysis using **7-APB hydrochloride**.

Disclaimer

7-APB hydrochloride is intended for research and forensic applications only. It is not for human or veterinary use. All handling and experiments should be conducted in a controlled laboratory setting by qualified personnel, following all applicable safety guidelines and regulations.



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